Enhanced Lipophilicity vs. Shorter-Chain Cycloalkylacetic Acids Drives Improved Membrane Permeability
Cyclopentylacetic acid exhibits a significantly higher partition coefficient (LogP) compared to its cyclopropylacetic acid analog, a property directly correlated with passive membrane permeability. This difference is critical for optimizing the absorption and distribution of drug molecules. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.65 (predicted) [1] |
| Comparator Or Baseline | Cyclopropylacetic acid: LogP ~ 0.8 (predicted) |
| Quantified Difference | CPA is ~0.85 LogP units higher, corresponding to a roughly 7-fold increase in lipid solubility. |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3, ACD/Labs). |
Why This Matters
For procurement, selecting CPA over cyclopropylacetic acid provides a quantifiably more lipophilic building block, which is a key design parameter for central nervous system (CNS) drug candidates where efficient blood-brain barrier penetration is required.
- [1] BOC Sciences. Cyclopentylacetic acid - Product Information Sheet. LogP Value. View Source
